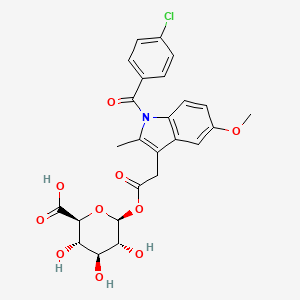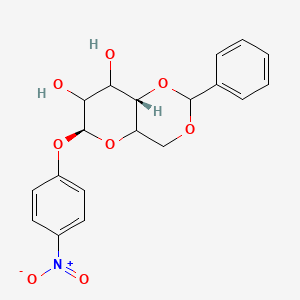
インドメタシンアシル-β-D-グルクロン酸
概要
説明
インドメタシングルクロン酸は、非ステロイド性抗炎症薬(NSAID)であるインドメタシンの主要な代謝産物です。インドメタシンは、抗炎症作用、鎮痛作用、解熱作用のために広く使用されています。 インドメタシンのグルクロン酸抱合は重要な代謝経路であり、インドメタシングルクロン酸の生成につながり、尿中に排泄されます .
2. 製法
合成経路と反応条件: インドメタシングルクロン酸は、インドメタシンのグルクロン酸抱合により合成されます。このプロセスには、UDP-グルクロン酸転移酵素(UGT)と呼ばれる酵素が関与し、インドメタシンへのグルクロン酸の転移を触媒します。 この反応は通常、UGT酵素が豊富にある肝臓で起こります .
工業的製造方法: インドメタシングルクロン酸の工業的製造には、組換えUGT酵素または肝臓ミクロソームを使用して、グルクロン酸抱合反応を触媒することが含まれます。 反応条件には、適切な緩衝液(例:Tris-HCl)、UDP-グルクロン酸を共基質として使用すること、および最適なpHと温度条件が含まれます .
科学的研究の応用
Indomethacin glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of indomethacin in humans and animals.
Drug Safety: Investigating the potential toxicities associated with acyl glucuronides, including protein binding and immune responses.
Bioconjugation: Exploring the use of indomethacin glucuronide in drug delivery systems and as a model compound for studying glucuronidation.
作用機序
インドメタシングルクロン酸は、主にその親化合物であるインドメタシンを通じて作用を発揮します。インドメタシンはシクロオキシゲナーゼ(COX)酵素を阻害し、炎症、痛み、発熱の仲介物質であるプロスタグランジンの合成を抑制します。 インドメタシンのグルクロン酸抱合は、排泄を促進し、全身毒性を軽減します .
類似化合物:
- ゾメピラックグルクロン酸
- ケトプロフェングルクロン酸
- ジクロフェナクグルクロン酸
- ナプロキセングルクロン酸
- サリチル酸グルクロン酸
比較: インドメタシングルクロン酸は、その高い反応性と転アシレーション反応を通じてタンパク質付加物を形成する可能性により、ユニークです。 この特性は、反応性が低く、代謝プロファイルが異なる他のNSAIDグルクロン酸と区別されます .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Indomethacin Acyl-B-D-Glucuronide is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . It exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .
Cellular Effects
Indomethacin Acyl-B-D-Glucuronide has been implicated in the toxicity of many xenobiotics . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues .
Molecular Mechanism
The molecular mechanism of Indomethacin Acyl-B-D-Glucuronide involves spontaneous intramolecular migration of the drug-acyl moiety of the conjugate with the formation of a series of rearranged isomers that undergo reversible pyranose ring-opening to expose the reactive aldose form of the sugar .
Temporal Effects in Laboratory Settings
The rate of degradation of Indomethacin Acyl-B-D-Glucuronide via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . The inherent instability of Indomethacin Acyl-B-D-Glucuronide under physiological conditions presents significant challenges in assessing its human safety .
Metabolic Pathways
Indomethacin Acyl-B-D-Glucuronide is involved in the glucuronidation pathway, an important metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives that often circulate in plasma prior to being excreted in urine and bile .
Transport and Distribution
The clearance of Indomethacin Acyl-B-D-Glucuronide is predominantly renal . It is also subject to biliary excretion, especially in species with a lower molecular weight/size threshold for biliary clearance .
準備方法
Synthetic Routes and Reaction Conditions: Indomethacin glucuronide is synthesized through the glucuronidation of indomethacin. This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to indomethacin. The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of indomethacin glucuronide involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The reaction conditions include a suitable buffer (e.g., Tris-HCl), the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature conditions .
化学反応の分析
反応の種類: インドメタシングルクロン酸は、主に加水分解と転アシレーション反応を起こします。加水分解は、酵素的にまたは非酵素的に起こり、インドメタシンとグルクロン酸の放出につながります。 転アシレーション反応には、インドメタシングルクロン酸からタンパク質またはその他の分子上の求核部位へのアシル基の転移が含まれます .
一般的な試薬と条件:
加水分解: エステラーゼによって触媒されるか、酸性/塩基性条件下で行われます。
転アシレーション: 自発的に起こるか、酵素によって触媒されます。
主な生成物:
加水分解: インドメタシンとグルクロン酸。
転アシレーション: アシル化タンパク質またはその他の求核性分子.
4. 科学研究への応用
インドメタシングルクロン酸は、科学研究にいくつかの応用があります。
類似化合物との比較
- Zomepirac glucuronide
- Ketoprofen glucuronide
- Diclofenac glucuronide
- Naproxen glucuronide
- Salicylic acid glucuronide
Comparison: Indomethacin glucuronide is unique due to its high reactivity and potential to form protein adducts through transacylation reactions. This property distinguishes it from other NSAID glucuronides, which may have lower reactivity and different metabolic profiles .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21+,22-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBWEVBGELGABM-CZLVRFMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75523-11-4 | |
| Record name | Indomethacin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075523114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDOMETHACIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7MV2JQJ3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)
![methyl 3,4-diacetyloxy-2-[(1R,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140368.png)


![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)




